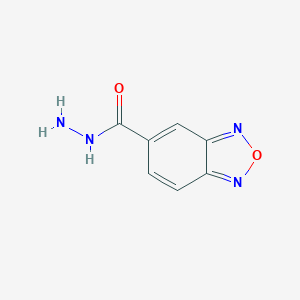

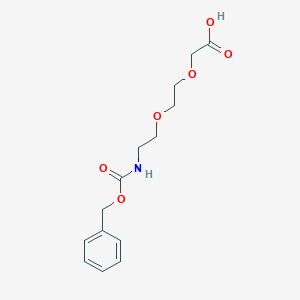

2,1,3-Benzoxadiazole-5-carbohydrazide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,1,3-Benzoxadiazole-5-carbohydrazide and related compounds involves cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides in acetic anhydride, leading to a variety of oxadiazole derivatives. These syntheses are characterized by their efficiency in generating structures with potential bioactivity against cancer cells, as demonstrated by Jin et al. (2006) in their study on the synthesis and bioactivity of related oxadiazole derivatives (Jin et al., 2006).

Molecular Structure Analysis

The molecular structure of 2,1,3-Benzoxadiazole-5-carbohydrazide derivatives has been extensively analyzed through techniques such as elemental analysis, IR, 1H NMR, and 13C NMR, with some compounds also provided with X-ray crystallographic data. These studies highlight the compound's structural features, which are crucial for understanding its reactivity and potential applications.

Chemical Reactions and Properties

Chemical reactions involving 2,1,3-Benzoxadiazole-5-carbohydrazide derivatives lead to a diverse range of products, indicating the compound's versatility. For instance, Maddirala et al. (2004) explored reactions of 3-benzylindole-2-carbohydrazides, leading to new triazinoindoles and oxadiazolylindoles, showcasing the compound's potential in synthesizing heterocyclic compounds (Maddirala et al., 2004).

Physical Properties Analysis

The physical properties of 2,1,3-Benzoxadiazole-5-carbohydrazide derivatives, such as solubility, melting point, and crystal structure, are integral to their application in material science and pharmaceuticals. These properties are determined through detailed experimental analyses and contribute to the understanding of how these compounds interact in different environments.

Chemical Properties Analysis

The chemical properties of 2,1,3-Benzoxadiazole-5-carbohydrazide, including reactivity, stability, and interactions with various reagents, are essential for its application in chemical synthesis and drug design. Research indicates these compounds exhibit significant bioactivity, including antimicrobial and antifungal properties, highlighting their potential in medical and agricultural applications (Karrouchi et al., 2020).

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Recent studies have explored the synthetic pathways to access benzazoles and their derivatives due to their significant biological activities. Notably, the synthesis of 2-guanidinobenzazoles, which are analogs with guanidine moieties, has been highlighted for their potential therapeutic applications. These compounds exhibit diverse pharmacological activities, including cytotoxic, anti-angiogenic, and pro-apoptotic effects, suggesting their utility in developing new pharmacophores (Rosales-Hernández et al., 2022). Furthermore, the synthesis of benzofused thiazole derivatives has been investigated for their antioxidant and anti-inflammatory properties, showcasing the broad applicability of benzoxadiazole scaffolds in medicinal chemistry (Raut et al., 2020).

Biological and Pharmacological Activities

The biological orientation of drug synthesis (BIODS) based on hetero derivatives of 1,3,4-oxadiazoles has been systematically reviewed, demonstrating the importance of these heterocyclic systems in producing compounds with pronounced antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. These findings underscore the therapeutic potential of benzoxadiazole-related compounds across a spectrum of diseases (Karpenko et al., 2020).

Therapeutic Potential and Clinical Applications

Explorations into the therapeutic worth of 1,3,4-oxadiazole tailored compounds reveal their significant binding efficacy with various enzymes and receptors, which translates into a wide array of bioactivities. This research suggests the ongoing importance of 1,3,4-oxadiazole derivatives in the development of new treatments for diseases such as cancer, infectious diseases, and inflammatory conditions (Verma et al., 2019).

Safety And Hazards

Direcciones Futuras

Benzoxadiazole derivatives, including 2,1,3-Benzoxadiazole-5-carbohydrazide, have potential applications in the field of medicinal chemistry, particularly in the development of new therapeutic options for the treatment of Mycobacterium tuberculosis (Mtb) infection . They also show promise in the field of optoelectronics .

Propiedades

IUPAC Name |

2,1,3-benzoxadiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-9-7(12)4-1-2-5-6(3-4)11-13-10-5/h1-3H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHRVMUOPJSRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370733 | |

| Record name | 2,1,3-benzoxadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzoxadiazole-5-carbohydrazide | |

CAS RN |

175203-93-7 | |

| Record name | 2,1,3-Benzoxadiazole-5-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzoxadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)

![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)

![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)